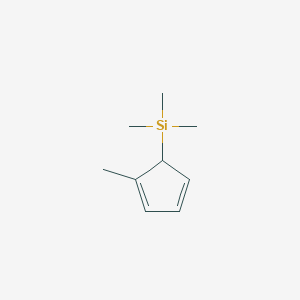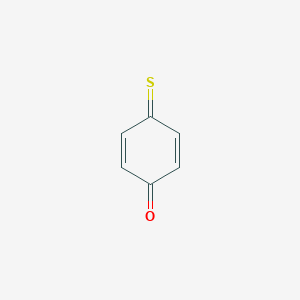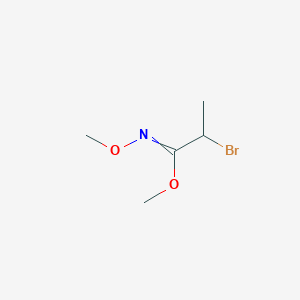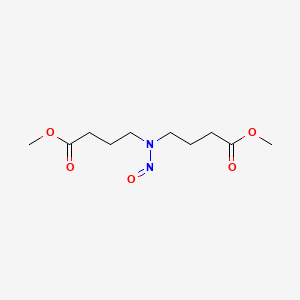
Dimethyl 4,4'-(nitrosoazanediyl)dibutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate is an organic compound with a complex structure that includes nitroso and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4,4’-(nitrosoazanediyl)dibutanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester product.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Dimethyl 4,4’-(nitroazanediyl)dibutanoate.
Reduction: Dimethyl 4,4’-(aminoazanediyl)dibutanoate.
Substitution: 4,4’-(nitrosoazanediyl)dibutanoic acid.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study nitroso group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate involves its interaction with molecular targets through its nitroso and ester functional groups. The nitroso group can participate in redox reactions, altering the oxidative state of target molecules. The ester groups can undergo hydrolysis, releasing the active acid form of the compound, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 4,4’-(1,4-phenylene)dibutanoate
- Dimethyl 4,4’-(1,4-cyclohexanediyl)dibutanoate
Uniqueness
Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it valuable for specific applications where nitroso functionality is required.
Eigenschaften
CAS-Nummer |
79448-05-8 |
|---|---|
Molekularformel |
C10H18N2O5 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 4-[(4-methoxy-4-oxobutyl)-nitrosoamino]butanoate |
InChI |
InChI=1S/C10H18N2O5/c1-16-9(13)5-3-7-12(11-15)8-4-6-10(14)17-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
OHHCUXISEYPOOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCN(CCCC(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




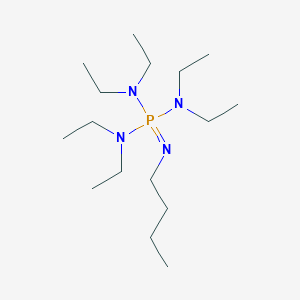
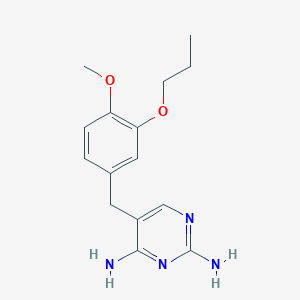
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)


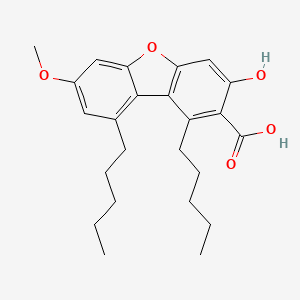
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
